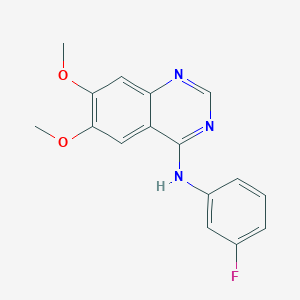

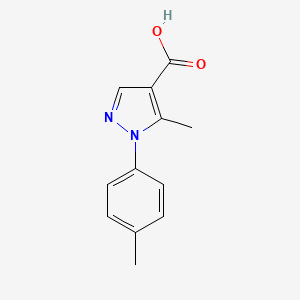

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Overview

Scientific Research Applications

1. Synthesis and Pharmaceutical Development

In the realm of organic chemistry and pharmaceutical development, N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been synthesized and studied for various purposes. For instance, Yoshida et al. (2014) describe the development of a practical and scalable synthetic route for YM758 monophosphate, a molecule closely related to N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. This synthesis is crucial for the large-scale production of this compound, which is a potent If current channel inhibitor (Yoshida et al., 2014).

2. Imaging and Diagnostics

In medical imaging, specifically in positron emission tomography (PET), derivatives of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have shown potential. Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection. Their study demonstrated promising results in tumor imaging, suggesting the application of these compounds in oncological diagnostics (Chen et al., 2012).

3. Antibacterial Research

In antibacterial research, the structure and activity of quinazoline derivatives have been explored. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against a variety of bacteria. This study underscores the potential of quinazoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

4. Anticancer Research

Quinazoline derivatives have been evaluated for their anticancer properties. Mphahlele et al. (2018) synthesized a series of indole-aminoquinazolines, which showed significant cytotoxicity against various human cancer cell lines. These compounds also exhibited inhibitory activity towards epidermal growth factor receptor (EGFR), suggesting their potential in cancer therapy (Mphahlele et al., 2018).

5. Neuropharmacological Potential

In neuropharmacology, the potential of quinazoline derivatives has been studied. Sirisoma et al. (2009) discovered a compound derived from 4-anilinoquinazolines, which was found to be a potent apoptosis inducer and showed high efficacy in mouse xenograft cancer models, including brain cancer models. This indicates the potential of these compounds in treating neurological cancers (Sirisoma et al., 2009).

properties

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBDVRBHHFDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363059 | |

| Record name | 11N-112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

CAS RN |

202475-55-6 | |

| Record name | 11N-112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)

![2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621433.png)

![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)